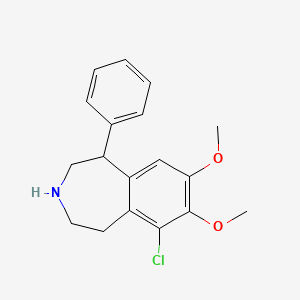

6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a synthetic organic compound belonging to the benzazepine class. This compound is characterized by a benzene ring fused to an azepine ring, with chlorine and methoxy substituents enhancing its chemical properties. It has garnered interest in various fields due to its potential pharmacological activities and structural uniqueness.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzaldehyde and 3,4-dimethoxyphenethylamine.

Formation of Intermediate: The initial step involves the condensation of 2-chlorobenzaldehyde with 3,4-dimethoxyphenethylamine under acidic conditions to form an imine intermediate.

Cyclization: The imine intermediate undergoes cyclization in the presence of a reducing agent like sodium borohydride to form the tetrahydrobenzazepine ring system.

Final Product: The final step involves purification and isolation of the desired product through recrystallization or chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction, using continuous flow reactors, and employing automated purification systems to ensure consistency and efficiency.

化学反应分析

Types of Reactions

6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its pharmacological properties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzazepines.

科学研究应用

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C18H20ClNO2

- Molecular Weight : 317.81 g/mol

- CAS Number : 67287-38-1

- IUPAC Name : 6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Dopamine Receptor Modulation

This compound has shown potential as a modulator of dopamine receptors, particularly in the context of neurodegenerative diseases such as Parkinson's and Huntington's disease. Its structure allows it to interact with dopamine receptor subtypes, which is crucial for developing treatments aimed at restoring dopaminergic function in these conditions .

Treatment of Depression and Anxiety

Research indicates that compounds similar to 6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine may exhibit antidepressant and anxiolytic properties through their action on serotonin receptors. The compound's affinity for serotonin receptor subtypes suggests its potential role in managing mood disorders .

Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective properties, making it a candidate for further research in the treatment of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could help protect neurons from degeneration associated with diseases like Alzheimer's .

Case Study: Receptor Binding Affinity

A study evaluated the binding affinity of various benzazepine derivatives to dopamine and serotonin receptors. The findings indicated that the rigidification of the benzazepine scaffold enhances selectivity towards serotonin receptors while diminishing affinity for dopamine receptors. This suggests that structural modifications can optimize receptor interactions for therapeutic purposes .

| Compound | Receptor Type | Binding Affinity (K_i) |

|---|---|---|

| 6-Chloro-7,8-dimethoxy-benzazepine | 5-HT6 | 5 nM |

| Rigidified analogs | D1 | Low |

Case Study: Behavioral Studies in Animal Models

Behavioral studies employing intracranial self-stimulation (ICSS) have been conducted to assess the abuse potential of drugs similar to 6-chloro-7,8-dimethoxy-1-phenyl-benzazepines. These studies help elucidate the motivational effects of the compound on reward pathways in the brain, contributing to understanding its therapeutic window versus abuse potential .

作用机制

The mechanism of action of 6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

7-chloro-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine: Known for its dopamine receptor antagonist properties.

8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine: Studied for its potential antidepressant effects.

Uniqueness

6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

生物活性

6-Chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃ClN₁O₂ |

| Molecular Weight | 368.297 g/mol |

| Density | 1.147 g/cm³ |

| Boiling Point | 438.3 °C |

| Flash Point | 218.9 °C |

This compound functions primarily as a dopamine receptor agonist , particularly targeting D1 receptors. This activity is crucial for its effects on neurotransmission and potential therapeutic applications in neuropsychiatric disorders.

Dopamine Receptor Interaction

Research indicates that this compound enhances renal blood flow and promotes motor activity in animal models by activating D1 receptors. Specifically, it has been shown to increase GABAergic inhibitory post-synaptic potentials in the ventral tegmental area (VTA), which is integral to its modulatory effects on dopamine signaling .

Biological Activity

The biological activities of this compound have been explored in various studies:

- Neuropharmacological Effects :

-

Potential Therapeutic Applications :

- The compound has been investigated for its role in managing symptoms associated with Alzheimer's disease , depression , and other neurodegenerative disorders due to its neuroprotective properties .

- Its interactions with neurotransmitter systems indicate a multifaceted mechanism that could be exploited for therapeutic benefits.

Case Studies

Several case studies highlight the efficacy of this compound in clinical and preclinical settings:

- Study on Motor Activity : A study demonstrated that SKF 82958 hydrobromide (a related compound) increased motor activity in rats with unilateral lesions of the substantia nigra, suggesting a protective role against dopaminergic neuron degeneration .

- Dopaminergic Modulation : Research published in Neuropsychopharmacology explored the differential contributions of striatal dopamine D1 and D2 receptors to decision-making processes, implicating compounds like 6-chloro-7,8-dimethoxy derivatives in cognitive functions .

属性

IUPAC Name |

9-chloro-7,8-dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO2/c1-21-16-10-14-13(17(19)18(16)22-2)8-9-20-11-15(14)12-6-4-3-5-7-12/h3-7,10,15,20H,8-9,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRDQUVSBOHXGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2CCNCC(C2=C1)C3=CC=CC=C3)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。